![molecular formula C18H16ClN3O B3160160 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea CAS No. 866010-57-3](/img/structure/B3160160.png)
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea
Vue d'ensemble
Description
“N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea” is a chemical compound with the molecular formula C18H16ClN3O . It is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea” is characterized by the presence of a pyrrole ring, a benzyl group, and a phenylurea moiety. The exact 3D structure may require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .Mécanisme D'action
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea acts as a cytokinin, which is a class of plant hormones that regulate cell division and differentiation. This compound can bind to the cytokinin receptors in plant cells, which activates a signaling pathway that promotes cell division and growth. This compound can also regulate the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
This compound can promote cell division and growth in various plant tissues, such as leaves, stems, and fruits. It can also delay senescence and improve fruit quality by increasing sugar content, acidity, and color. This compound can induce parthenocarpy in fruit crops, which can increase fruit yield and quality. In addition, this compound can enhance the resistance of plants to biotic and abiotic stresses, such as pathogens, drought, and salinity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea is a potent plant growth regulator that can produce significant effects on plant growth and development. It is easy to use and can be applied by spraying or dipping. However, this compound can be expensive and its effects can vary depending on the plant species, tissue type, and application method. In addition, this compound can have phytotoxic effects at high concentrations, which can damage plant tissues and reduce yield.
Orientations Futures
1. Investigate the molecular mechanism of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea action in plant cells.
2. Develop new this compound derivatives with improved efficacy and lower toxicity.
3. Explore the potential applications of this compound in other fields, such as medicine and biotechnology.
4. Study the effects of this compound on plant-microbe interactions and soil ecology.
5. Develop new methods for this compound application, such as nanoparticles and microencapsulation.
6. Evaluate the long-term effects of this compound on plant growth and soil health.
7. Investigate the interactions between this compound and other plant growth regulators, such as auxins and gibberellins.
8. Develop new analytical methods for this compound detection and quantification in plant tissues and soil.
Applications De Recherche Scientifique
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea has been widely used in plant research as a growth regulator. It has been shown to promote cell division, delay senescence, and improve fruit quality in various plant species. This compound has also been used to induce parthenocarpy in fruit crops, which can increase fruit yield and quality. In addition, this compound has been used to enhance the resistance of plants to biotic and abiotic stresses, such as pathogens, drought, and salinity.
Propriétés
IUPAC Name |
1-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-9-6-10-17(22-11-4-5-12-22)15(16)13-20-18(23)21-14-7-2-1-3-8-14/h1-12H,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKBDTXWZMYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188856 | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866010-57-3 | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866010-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



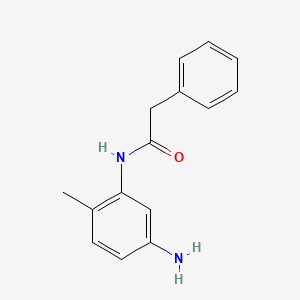
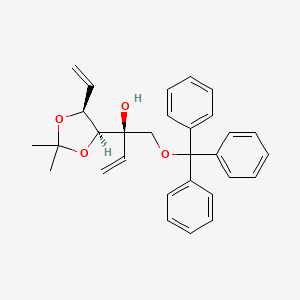
![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
![2-(phenylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3160114.png)

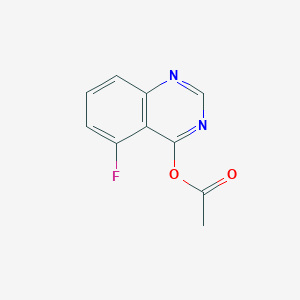
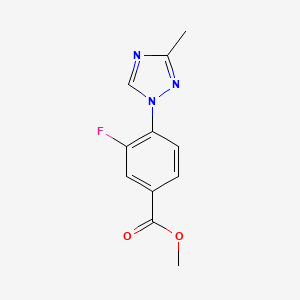
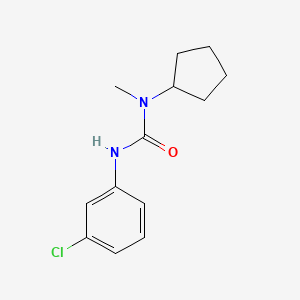
![3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160152.png)
![3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160156.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
![N-(3-cyano-5-phenyl-2-furyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B3160173.png)